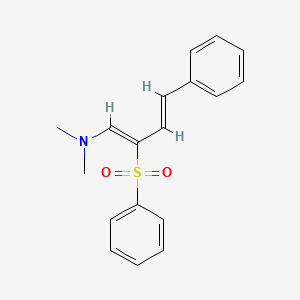

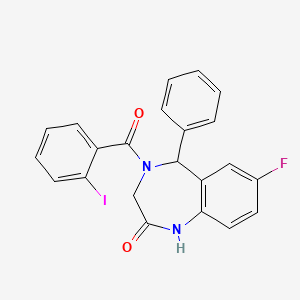

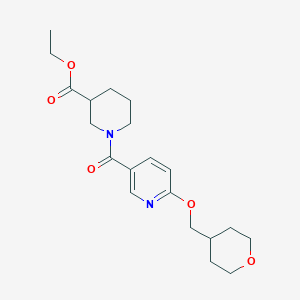

2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

Description

“4-(Pyridin-4-yl)thiazol-2-amine” is a novel eco-friendly corrosion inhibitor . It was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .

Chemical Reactions Analysis

“4-(Pyridin-4-yl)thiazol-2-amine” has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .Scientific Research Applications

Biological Evaluation of Thiazole Derivatives

Specific Scientific Field

Pharmaceutical and Biological Research

Summary of the Application

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields. They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Methods of Application or Experimental Procedures

The synthesis of thiazole-based heterocyclic scaffolds involves modification at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Results or Outcomes

The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They have shown promising results in the treatment of various diseases.

Corrosion Inhibitor

Specific Scientific Field

Material Science and Engineering

Summary of the Application

4-(pyridin-4-yl)thiazol-2-amine, a derivative of thiazole, has been synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .

Methods of Application or Experimental Procedures

Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analysis .

Results or Outcomes

The study found that 4-(pyridin-4-yl)thiazol-2-amine acts as an efficient non-toxic inhibitor for mild steel corrosion .

Synthesis of New Compounds

Specific Scientific Field

Chemistry and Drug Design

Summary of the Application

Thiazoles are a basic scaffold found in many natural compounds as well as synthetic drugs . They are used in the synthesis of new compounds with potential pharmaceutical applications .

Methods of Application or Experimental Procedures

The synthesis of new compounds involves modification of the thiazole moiety at different positions to generate new molecules .

Results or Outcomes

A series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized. The effect of these compounds could be due to methyl, fluoro, and methoxy groups which are attached to phenoxy, benzoyl, and the phenyl ring of thiazole, respectively .

Oligosaccharide Synthesis

Specific Scientific Field

Biochemistry

Summary of the Application

This study focuses on a new concept for oligosaccharide synthesis based on 4-(pyridin-2-yl)thiazol-2-yl thioglycosides .

Methods of Application or Experimental Procedures

These thioglycosides can either act as effective glycosyl donors or can be deactivated by stable bidentate complexation with palladium (ii) bromide .

Results or Outcomes

The study presents a new approach for oligosaccharide synthesis using thiazole derivatives .

Photosensitizers and Dyes

Specific Scientific Field

Photographic Chemistry

Summary of the Application

Thiazoles are used in the field of photosensitizers and dyes . They are a basic scaffold found in many natural compounds and synthetic drugs .

Results or Outcomes

Thiazoles are a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .

Neurotransmitter Synthesis

Specific Scientific Field

Neuroscience

Summary of the Application

Thiazole is naturally found in Vitamin B1 (thiamine). Thiamine is a water-soluble vitamin. It helps the body to release energy from carbohydrates during metabolism. It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

Methods of Application or Experimental Procedures

Thiamine, which contains a thiazole ring, is used by the body to metabolize carbohydrates and to synthesize neurotransmitters .

Results or Outcomes

Thiamine plays a crucial role in the normal functioning of the nervous system .

properties

IUPAC Name |

2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-12(22-14-5-3-2-4-6-14)16(21)20-17-19-15(11-23-17)13-7-9-18-10-8-13/h2-12H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTSSCYQOIIXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC(=CS1)C2=CC=NC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330308 | |

| Record name | 2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide | |

CAS RN |

878923-20-7 | |

| Record name | 2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2795470.png)

![[7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2795473.png)